Cas no 1315364-91-0 (5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid)

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid structure
1315364-91-0 structure
Product Name:5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No:1315364-91-0
MF:C7H4ClN3O2
MW:197.578559875488
MDL:MFCD20482240
CID:1029708
PubChem ID:71627116
Update Time:2025-07-19

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
    • 4,5-Diaminopicolildehyde
    • 5855AA
    • PB15443
    • FCH1605320
    • AK134797
    • ST2406224
    • AX8256149
    • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5-chloro-
    • AS-42520
    • 1315364-91-0
    • CS-0050511
    • EN300-250580
    • SCHEMBL461050
    • AKOS016842612
    • SY097957
    • AMY33920
    • DB-332962
    • DTXSID10856494
    • A888410
    • Z1486000467
    • 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylicacid
    • MFCD20482240
    • MDL: MFCD20482240
    • Inchi: 1S/C7H4ClN3O2/c8-5-1-2-11-6(10-5)4(3-9-11)7(12)13/h1-3H,(H,12,13)
    • InChI Key: SAMKKKTWKGAXIC-UHFFFAOYSA-N
    • SMILES: ClC1C=CN2C(=C(C(=O)O)C=N2)N=1

Computed Properties

  • Exact Mass: 196.9992041g/mol
  • Monoisotopic Mass: 196.9992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.5
  • XLogP3: 0.8

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C381260-25mg
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
1315364-91-0
25mg
$64.00 2023-05-18
TRC
C381260-50mg
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
1315364-91-0
50mg
$75.00 2023-05-18
TRC
C381260-100mg
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
1315364-91-0
100mg
$87.00 2023-05-18
TRC
C381260-250mg
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
1315364-91-0
250mg
$98.00 2023-05-18
Chemenu
CM104269-1g
5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
1315364-91-0 95+%
1g
$520 2021-08-06
Chemenu
CM104269-5g
5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
1315364-91-0 95+%
5g
$1439 2021-08-06
Chemenu
CM104269-10g
5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
1315364-91-0 95+%
10g
$2400 2021-08-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB00508-25g
5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
1315364-91-0 97%
25g
$1560 2023-09-07
Matrix Scientific
122301-1g
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 97.0%
1315364-91-0 97.0%
1g
$594.00 2023-09-06
Apollo Scientific
OR920360-250mg
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
1315364-91-0 97%
250mg
£67.00 2025-02-21

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1315364-91-0)5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Order Number:A888410
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:24
Price ($):301.0
Email:sales@amadischem.com

Additional information on 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Introduction to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1315364-91-0)

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1315364-91-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its broad spectrum of pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. The presence of a chloro substituent at the 5-position and a carboxylic acid group at the 3-position further enhances its chemical reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery programs.

The structural features of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid contribute to its unique electronic and steric properties. The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring, providing a rigid structure that can interact favorably with biological targets. The chloro group at the 5-position introduces electrophilic characteristics, enabling nucleophilic substitution reactions that are commonly exploited in medicinal chemistry for the development of novel derivatives. Additionally, the carboxylic acid functionality at the 3-position allows for further derivatization through esterification, amidation, or coupling reactions, expanding the chemical space for structural optimization.

In recent years, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been extensively studied as a key intermediate in the synthesis of biologically active compounds. One of the most compelling areas of research has been its application in developing anticancer agents. The pyrazolo[1,5-a]pyrimidine scaffold is frequently found in kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in tumor growth and progression. Preclinical studies have demonstrated that derivatives of this compound can exhibit potent inhibitory effects on various kinases, including those involved in tyrosine kinase signaling pathways. These findings have opened up new avenues for the development of next-generation anticancer therapies.

Furthermore, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has shown promise in antiviral research. The ability of this compound to modulate enzyme activities associated with viral replication has made it an attractive candidate for designing inhibitors against RNA viruses. Recent studies have highlighted its potential in inhibiting viral proteases and polymerases, which are essential for viral replication cycles. The chloro substituent plays a crucial role in enhancing binding affinity to these enzymatic targets by participating in hydrogen bonding or hydrophobic interactions. This underscores the importance of structural optimization to maximize therapeutic efficacy while minimizing off-target effects.

The pharmacokinetic properties of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid are also subjects of interest in drug development. The compound’s solubility profile and metabolic stability are critical factors that determine its bioavailability and duration of action. Modifications to the core structure or functional groups can significantly influence these properties. For instance, introducing polar groups such as hydroxyl or amine functionalities can improve water solubility, while protecting groups can enhance metabolic stability during absorption and distribution processes. These considerations are essential for optimizing drug-like characteristics and ensuring clinical relevance.

Recent advancements in computational chemistry have further accelerated the exploration of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a drug scaffold. Molecular docking simulations and virtual screening techniques have been employed to identify potential binding interactions with biological targets. These computational approaches have helped researchers predict the efficacy and selectivity of derivatives before conducting costly experimental trials. By leveraging machine learning algorithms and large-scale databases, scientists can rapidly screen thousands of compounds for their potential therapeutic value based on their structural features.

The versatility of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid extends beyond oncology and virology into other therapeutic areas such as anti-inflammatory and immunomodulatory applications. The compound’s ability to modulate inflammatory pathways has been explored in preclinical models, where it has demonstrated promising results in reducing pro-inflammatory cytokine production. This suggests its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its immunomodulatory effects may make it useful in developing vaccines or immunotherapies targeting autoimmune disorders.

In conclusion, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1315364-91-0) is a multifaceted compound with significant potential in pharmaceutical research due to its unique structural attributes and biological activities. Its applications span across various therapeutic domains, including oncology, antiviral therapy, anti-inflammatory treatments,and immunomodulation, making it a valuable scaffold for drug discovery efforts. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an increasingly important role in developing innovative therapeutic solutions for unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1315364-91-0)5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
A888410
Purity:99%
Quantity:5g
Price ($):301.0
Email